molecular formula C19H17BrN4O3 B2555203 2-(4-bromobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941890-58-0

2-(4-bromobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No. B2555203
CAS RN: 941890-58-0
M. Wt: 429.274
InChI Key: UFJMCZXIWRHSQI-UHFFFAOYSA-N
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Description

The compound “2-(4-bromobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione” is a complex organic molecule that contains several functional groups and rings, including an imidazo[2,1-c][1,2,4]triazine ring, a bromobenzyl group, and a methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazo[2,1-c][1,2,4]triazine ring suggests that the compound would have a planar structure in this region .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the bromine atom on the benzyl group could potentially be replaced in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point .

Scientific Research Applications

Synthesis and Chemical Properties

Research in this area focuses on synthesizing and studying the properties of imidazo[1,2-a]-s-triazine nucleosides and related compounds. For example, Kim et al. (1978) described the chemical synthesis of a new class of purine analogues containing a bridgehead nitrogen atom, which showed moderate activity against various viruses at non-toxic dosage levels (Kim et al., 1978). This synthesis approach and antiviral activity highlight the chemical versatility and potential therapeutic uses of imidazo[1,2-a]-s-triazine derivatives.

Biological Activities

The exploration of cyclic nucleotide phosphodiesterase type 4 inhibitors by Raboisson et al. (2003) introduced a series of 8-substituted pyrazolo[1,5-a]-1,3,5-triazines as a new structural class of potent inhibitors, demonstrating the potential for developing new therapeutic agents (Raboisson et al., 2003). This research indicates the compound's relevance in medicinal chemistry, especially in designing drugs targeting specific enzymes.

Antimicrobial and Antitumor Potential

The study on the synthesis and antibacterial activity of 3-substituted-8-methoxy-1,2,4-triazino[3,4-b]benzothiazole-4(H)-ones by Vartale et al. (2008) showcases the antimicrobial potential of triazine derivatives. Their research into new compounds offers insights into developing antimicrobial agents (Vartale et al., 2008). Additionally, studies like those conducted by Remers et al. (2015) on heterocycles related to carbendazim reveal the antitumor activities of such compounds, underscoring their significance in cancer research (Remers et al., 2015).

Structural and Chemical Analysis

Research efforts also delve into the molecular structure and synthesis optimization, as demonstrated by Hwang et al. (2017), who developed efficient methodologies to synthesize benzyl derivatives of 1,2,4-triazin-3,5(2H,4H)-dione. This work contributes to our understanding of the structural aspects and synthetic routes for similar compounds (Hwang et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some triazine derivatives have been found to exhibit a variety of biological activities such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic and antihypertensive .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis process .

properties

IUPAC Name

2-[(4-bromophenyl)methyl]-8-(4-methoxyphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O3/c1-27-16-8-6-15(7-9-16)22-10-11-23-17(25)18(26)24(21-19(22)23)12-13-2-4-14(20)5-3-13/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJMCZXIWRHSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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